molecular formula C15H19NO6 B12715864 ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate CAS No. 94108-52-8

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate

Cat. No.: B12715864
CAS No.: 94108-52-8
M. Wt: 309.31 g/mol
InChI Key: QXAWEIDCMROCDU-UHFFFAOYSA-N
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Description

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxinopyridine core with a succinate ester group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate typically involves multi-step organic reactions. The process begins with the formation of the dioxinopyridine core, followed by the introduction of the succinate ester group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic benefits. For instance, derivatives of pyridine compounds are often explored for their roles as enzyme inhibitors or modulators of biochemical pathways.

Analytical Chemistry

One notable application is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC) . The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Case Study 1: Separation Techniques

A study demonstrated the successful application of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate in HPLC for analyzing pharmaceutical compounds. The research highlighted its effectiveness in separating complex mixtures and isolating specific components for further analysis. The results indicated that the method could achieve high resolution and sensitivity, which are critical in drug development .

Another investigation focused on the biological activity of this compound and its derivatives. The study aimed to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate
  • ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen fumarate
  • ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen maleate

Comparison: Compared to similar compounds, this compound is unique due to its specific succinate ester group. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate is a synthetic compound with potential applications in various fields including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula: C15H19NO6
  • Molecular Weight: 309.315 g/mol
  • CAS Number: 94108-52-8
  • LogP: 1.85

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.

Antimicrobial Activity

Research has shown that compounds similar to hydrogen succinate derivatives exhibit significant antimicrobial properties. For instance, studies have utilized disk diffusion assays to evaluate the efficacy of crude extracts containing such compounds against various pathogens including E. coli and S. aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Cytotoxicity and Cell Proliferation

Cytotoxicity assays have been conducted to assess the impact of this compound on different cell lines. Preliminary findings indicate that at specific concentrations, the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is a promising feature for its development as an anticancer agent.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and proliferation. For instance:

  • Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death in malignant cells.
  • Inhibition of Proliferation: It has been suggested that the compound could inhibit key cell cycle regulators, thus preventing tumor growth.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial efficacy of this compound.
    • Methodology: Disk diffusion method against E. coli and S. aureus.
    • Findings: The compound exhibited significant inhibition zones compared to control groups.
  • Case Study on Cytotoxic Effects:
    • Objective: To assess cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability post-treatment.
    • Findings: The compound showed a dose-dependent reduction in cell viability in cancer cells while sparing normal fibroblasts.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMethodologyResults
AntimicrobialE. coli, S. aureusDisk diffusion assaySignificant inhibition observed
CytotoxicityHuman cancer cell linesMTT assayDose-dependent reduction in viability
Apoptosis InductionCancer cellsFlow cytometryIncreased apoptotic cells detected

Properties

CAS No.

94108-52-8

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

4-oxo-4-[(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methoxy]butanoic acid

InChI

InChI=1S/C15H19NO6/c1-9-14-11(8-21-15(2,3)22-14)10(6-16-9)7-20-13(19)5-4-12(17)18/h6H,4-5,7-8H2,1-3H3,(H,17,18)

InChI Key

QXAWEIDCMROCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)COC(=O)CCC(=O)O

Origin of Product

United States

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